(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a benzothiophene core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol derivatives and suitable electrophiles.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions can be performed on the piperazine ring or the ketone group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester used in various chemical syntheses.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: A complex molecule with a similar structural motif.
Uniqueness
What sets (6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone apart is its combination of a benzothiophene core with a piperazine and pyridine moiety
Properties
Molecular Formula |
C22H29N3OS |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H29N3OS/c1-22(2,3)16-7-8-17-18(15-27-19(17)14-16)21(26)25-12-10-24(11-13-25)20-6-4-5-9-23-20/h4-6,9,15-16H,7-8,10-14H2,1-3H3 |
InChI Key |
VCABCBFOILBXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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